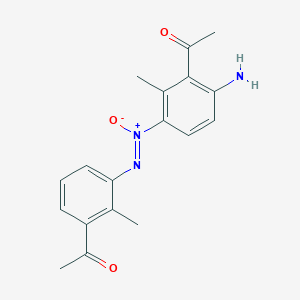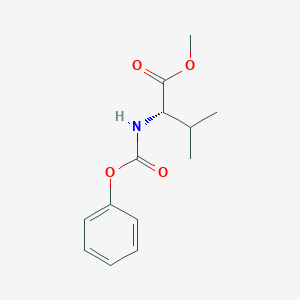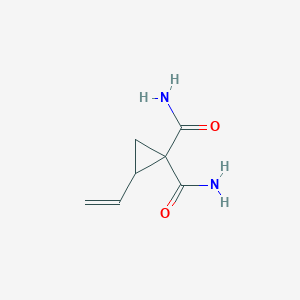
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene, also known as DADAB, is a synthetic compound that has been widely used in scientific research. It is a diazo compound that contains two acetylamino groups and two methyl groups attached to the azo linkage. DADAB has been extensively studied for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,3'-Diacetylamino-2,2'-dimethylazoxybenzene is not fully understood, but it is believed to work by generating reactive oxygen species (ROS) upon exposure to light. ROS can cause damage to cellular components, leading to cell death. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the growth of bacteria and fungi by disrupting their cell membranes. This compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3'-Diacetylamino-2,2'-dimethylazoxybenzene in lab experiments is its high sensitivity and selectivity for the detection of nitrite and nitrate. It is also relatively easy to synthesize and handle. However, this compound has potential toxicity and explosive properties, requiring careful handling and storage. It also requires exposure to light for its mechanism of action, limiting its use in experiments that require darkness.
Zukünftige Richtungen
There are several future directions for the use of 3,3'-Diacetylamino-2,2'-dimethylazoxybenzene in scientific research. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. This compound could also be used in the development of new cancer treatments, either alone or in combination with other therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has been extensively studied for its unique properties and potential applications in various fields. It has been used in scientific research as a reagent for the detection of nitrite and nitrate, a photosensitizer in photodynamic therapy, and a potential candidate for the development of new antibiotics and cancer treatments. While it has advantages in sensitivity and selectivity, it also has limitations in toxicity and light exposure. Further research is needed to fully explore its potential applications and mechanisms of action.
Synthesemethoden
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene can be synthesized through several methods, including the diazotization of 3,3'-dimethylbenzidine followed by acetylation with acetic anhydride. Another method involves the reaction of 3,3'-diaminobenzidine with nitrous acid followed by acetylation with acetic anhydride. The synthesis of this compound requires careful handling due to its potential toxicity and explosive properties.
Wissenschaftliche Forschungsanwendungen
3,3'-Diacetylamino-2,2'-dimethylazoxybenzene has been used in various scientific research applications, including as a reagent for the detection of nitrite and nitrate in biological and environmental samples. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
143922-98-9 |
|---|---|
Molekularformel |
C18H20N4O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(3-acetyl-4-amino-2-methylphenyl)-(3-acetyl-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C18H19N3O3/c1-10-14(12(3)22)6-5-7-16(10)20-21(24)17-9-8-15(19)18(11(17)2)13(4)23/h5-9H,19H2,1-4H3 |
InChI-Schlüssel |
RPGZCMWXLAKSQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=[N+](C2=C(C(=C(C=C2)N)C(=O)C)C)[O-])C(=O)C |
Kanonische SMILES |
CC1=C(C=CC=C1N=[N+](C2=C(C(=C(C=C2)N)C(=O)C)C)[O-])C(=O)C |
Synonyme |
33DIACETYLAMINO22DIMETHYLAZOXYBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















